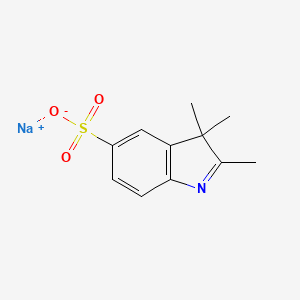

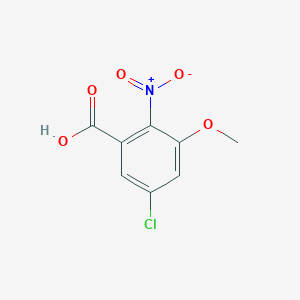

4-(4-Carboethoxyphenyl)-2-methyl-1-butene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-(4-Carboethoxyphenyl)-2-methyl-1-butene" is a chemical entity that can be associated with various research studies focusing on the synthesis, molecular structure, and chemical reactions of organic compounds. Although the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be informative for a comprehensive analysis of similar compounds.

Synthesis Analysis

The synthesis of organic compounds with complex structures often involves multi-step reactions and the use of specific reagents and conditions. For instance, the synthesis of 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane was achieved by treating 1-chloro-2,2-bis(diethylamino)ethene with elemental selenium in refluxing benzene, yielding a 60% success rate . Similarly, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde also resulted in a 60% overall yield . These examples demonstrate the complexity and variability in the synthesis of organic compounds, which would be relevant when considering the synthesis of "4-(4-Carboethoxyphenyl)-2-methyl-1-butene."

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the properties and reactivity of a compound. X-ray diffraction analysis is a common technique used for this purpose, as seen in the study of the structure of 3,3′-[(4-benzyloxyphenyl)methylene]bis-(4-hydroxy-2H-chromen-2-one) . Such structural analyses provide detailed information about the arrangement of atoms within a molecule, which is essential for predicting how "4-(4-Carboethoxyphenyl)-2-methyl-1-butene" might behave in various chemical contexts.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. The compound 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane, for example, reacts with various reagents such as MeI and elemental sulfur to yield different products . Understanding these reaction pathways is important for manipulating the structure and properties of "4-(4-Carboethoxyphenyl)-2-methyl-1-butene" for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, thermal stability, and glass-transition temperature, are determined by its molecular structure. The poly(ether-amide)s synthesized from 1,4-(4-carboxy phenoxy)butane and ethereal diamines were characterized by their solubility, thermal properties, and glass-transition temperatures . These properties are significant for practical applications and can provide a basis for predicting the behavior of "4-(4-Carboethoxyphenyl)-2-methyl-1-butene" under different conditions.

Aplicaciones Científicas De Investigación

1. Catalytic Applications in Methanol Reactions

Research shows significant interest in methanol reactions with butene, particularly over high-silica H-ZSM-5 catalysts. For example, a study by Xue et al. (2018) focuses on the co-reaction of methanol and butene, revealing that olefin methylation-cracking and butene dimerization-cracking routes co-occur, with their contributions varying based on the methanol/butene ratio. This study provides insights into the catalytic stability and the formation of coke species, relevant to understanding the catalytic processes involving compounds like 4-(4-Carboethoxyphenyl)-2-methyl-1-butene (Xue et al., 2018).

2. Kinetic Modeling and Computational Studies

Van Speybroeck et al. (2011) conducted first-principle kinetic studies of zeolite-catalyzed methylation reactions, including the methylation of ethene, propene, and butene by methanol. This research is vital for understanding the kinetics of reactions involving compounds such as 4-(4-Carboethoxyphenyl)-2-methyl-1-butene, offering a foundation for modeling these reactions in silico (Van Speybroeck et al., 2011).

3. Electrochemical Synthesis Applications

The electrochemical synthesis of carboxylic acids from alkenes, including the use of CO2 as a C1-synthon, has been explored by Bringmann and Dinjus (2001). This research is relevant for understanding the electrochemical reactions involving 4-(4-Carboethoxyphenyl)-2-methyl-1-butene and similar compounds, highlighting the potential for innovative synthetic routes in organic chemistry (Bringmann & Dinjus, 2001).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes information on toxicity, flammability, environmental impact, and safety precautions.

Direcciones Futuras

This involves discussing potential areas of future research or applications of the compound. It could include potential uses in medicine, industry, or other fields.

Propiedades

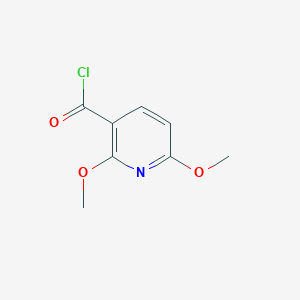

IUPAC Name |

ethyl 4-(3-methylbut-3-enyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-4-16-14(15)13-9-7-12(8-10-13)6-5-11(2)3/h7-10H,2,4-6H2,1,3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDYUKZSJVNUCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CCC(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641161 |

Source

|

| Record name | Ethyl 4-(3-methylbut-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Carboethoxyphenyl)-2-methyl-1-butene | |

CAS RN |

731772-92-2 |

Source

|

| Record name | Ethyl 4-(3-methylbut-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1323542.png)

![(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B1323543.png)

![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1323544.png)